4-(Benzyloxy)-4-(iodomethyl)oxane

Description

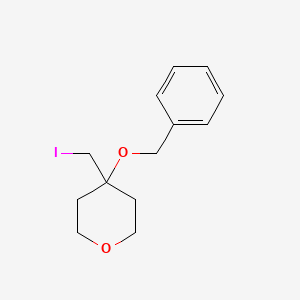

4-(Benzyloxy)-4-(iodomethyl)oxane is a substituted oxane (tetrahydropyran) derivative featuring two distinct functional groups: a benzyloxy group (–OCH₂C₆H₅) and an iodomethyl group (–CH₂I) at the 4-position of the ring. This compound’s structure combines the rigidity of an oxygen-containing six-membered ring with the reactivity of iodine, making it valuable in synthetic chemistry for nucleophilic substitution reactions or as an intermediate in pharmaceutical and materials science applications.

For instance, the synthesis of benzyloxy-containing derivatives often involves coupling reactions, as seen in , where 4-(benzyloxy)phenol reacts with acid chlorides in dichloromethane to yield products with high yields (92%) after recrystallization . The iodomethyl group may influence solubility, stability, and reactivity compared to non-halogenated analogs.

Properties

Molecular Formula |

C13H17IO2 |

|---|---|

Molecular Weight |

332.18 g/mol |

IUPAC Name |

4-(iodomethyl)-4-phenylmethoxyoxane |

InChI |

InChI=1S/C13H17IO2/c14-11-13(6-8-15-9-7-13)16-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |

InChI Key |

HVEKQABWQPEUQA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CI)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4-(iodomethyl)oxane typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.

Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, often using iodine and a methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-4-(iodomethyl)oxane can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The iodomethyl group can be reduced to a methyl group.

Substitution: The iodomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

Oxidation: Benzaldehyde or benzoic acid.

Reduction: 4-(Benzyloxy)oxane.

Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-4-(iodomethyl)oxane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzyloxy and iodomethyl groups may play roles in binding to these targets or facilitating chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 4-(Benzyloxy)-4-(iodomethyl)oxane with analogous compounds from the evidence:

Key Observations :

- Substituent Effects: The iodomethyl group significantly increases molecular weight (~322 g/mol vs. ~136–235 g/mol for non-iodinated analogs) and introduces polarizability, enhancing susceptibility to nucleophilic attack. In contrast, alkoxy chains (e.g., octyloxy in ) increase hydrophobicity and boiling points incrementally with chain length .

Biological Activity

4-(Benzyloxy)-4-(iodomethyl)oxane is a compound of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features, which include both benzyloxy and iodomethyl functional groups. These groups contribute to its potential biological activities and reactivity, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

- Electrophilic Reactions : The iodomethyl group acts as an electrophile, potentially reacting with nucleophiles such as amino acids or other biomolecules.

- Hydrogen Bonding : The benzyloxy group can engage in hydrogen bonding, influencing the compound's binding affinity to target proteins or enzymes.

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds with distinct biological activities.

Medicinal Chemistry

Research indicates that compounds with similar structural motifs exhibit various pharmacological effects, including:

- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : Certain derivatives have shown potent inhibition of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases like Parkinson's .

Case Studies

- Neuroprotective Effects : A study on related compounds revealed that derivatives with benzyloxy groups exhibited neuroprotective effects by inhibiting MAO-B activity. For instance, compound 3h showed an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory potential .

- Anticancer Properties : Similar compounds have been investigated for their anticancer activities. Research has indicated that modifications to the benzyloxy group can enhance cytotoxicity against various cancer cell lines.

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Notable Activity |

|---|---|---|

| This compound | Benzyloxy, Iodomethyl | Antioxidant, MAO-B inhibition |

| 4-(Benzyloxy)-4-(chloromethyl)oxane | Benzyloxy, Chloromethyl | Moderate enzyme inhibition |

| 2-Methylbicyclo[2.2.2]octane | Bicyclic structure | General organic synthesis |

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions where the benzyloxy group is introduced followed by iodination. This compound serves as an intermediate in the synthesis of more complex molecules and has potential applications in developing bioactive compounds for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.